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UNC5293 off-target effects on FLT3

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Compound of Interest		
Compound Name:	UNC5293	
Cat. No.:	B15544564	Get Quote

Technical Support Center: UNC5293

Welcome to the technical support resource for **UNC5293**. This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **UNC5293**, with a specific focus on its off-target effects on the FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is UNC5293 and what is its primary target?

UNC5293 is a potent and highly selective small molecule inhibitor of the MER receptor tyrosine kinase (MERTK).[1][2] It has been developed for research in areas such as bone marrow leukemia.[3] It exhibits subnanomolar activity against MERTK and has high selectivity across the kinome.[2][4]

Q2: Is FLT3 a known off-target of **UNC5293**?

Yes, while **UNC5293** is highly selective for MERTK, it does exhibit some activity against FLT3, another receptor tyrosine kinase. However, its potency against FLT3 is significantly lower than against MERTK.

Q3: How significant is the off-target activity of UNC5293 on FLT3?

The inhibitory activity of **UNC5293** on FLT3 is considerably less potent than on its primary target, MERTK. In a cellular assay using the SEM B-ALL cell line, the IC50 of **UNC5293** against



FLT3 was 170 nM, whereas its IC50 against MERTK in a human B-cell acute lymphoblastic leukemia cell line was 9.4 nM. Biochemically, the difference is even more pronounced, with a Ki of 190 pM for MERTK. This data indicates a substantial selectivity window.

Q4: My experiment suggests a strong phenotype driven by FLT3 inhibition when using **UNC5293**. Is this expected?

This is generally unexpected given the selectivity profile of **UNC5293**. If you observe a strong phenotype that you suspect is FLT3-driven, consider the following possibilities:

- The experimental system (e.g., cell line) may overexpress FLT3 to a very high level, making
 it more sensitive to even weak inhibition.
- The concentration of **UNC5293** being used may be high enough to significantly inhibit FLT3 (i.e., well above the 170 nM IC50).
- The observed phenotype may result from the combined, subtle inhibition of multiple offtargets, including FLT3.
- The phenotype could be driven by inhibition of the primary target, MERTK, which can activate similar downstream pathways as FLT3, such as PI3K/AKT and MAPK/ERK.

Data Presentation

Table 1: Comparative Inhibitory Potency of UNC5293



Target	Assay Type	Cell Line	Paramete r	Value	Selectivit y (over FLT3)	Referenc e
MERTK	Biochemic al	-	Ki	190 pM	~895x	_
MERTK	Biochemic al	-	IC50	0.9 nM	~189x	
MERTK	Cellular	Human B- ALL	IC50	9.4 nM	~18x	_
FLT3	Cellular	SEM B- ALL	IC50	170 nM	1x	_

Troubleshooting Guide

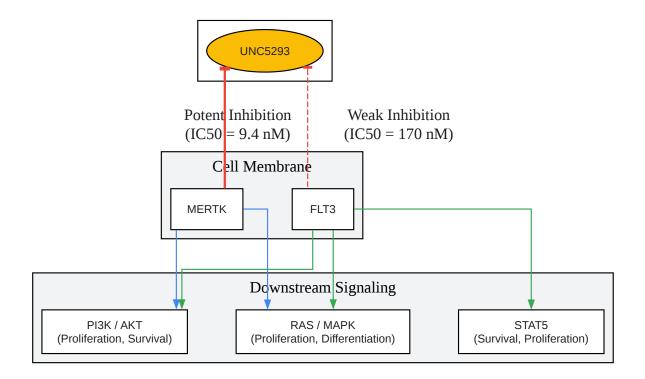
Troubleshooting & Optimization

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Issue	Possible Causes	Suggested Actions
High cell toxicity at expected effective concentration for MERTK inhibition.	1. The cell line is highly sensitive to FLT3 inhibition or inhibition of other off-targets. 2. The compound concentration is too high, leading to broad off-target effects.	1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for MERTK inhibition in your cell line. 2. Use a structurally distinct MERTK inhibitor as a control to see if the phenotype is consistent. 3. Titrate UNC5293 to the lowest effective concentration for MERTK inhibition.
Phenotype does not match genetic knockdown (e.g., siRNA, CRISPR) of MERTK.	1. The observed phenotype is due to the off-target inhibition of FLT3 or other kinases. 2. The genetic method resulted in incomplete knockdown.	1. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Perform a rescue experiment: express a drugresistant MERTK mutant to see if the phenotype is reversed. 3. Directly measure the phosphorylation of FLT3 and its downstream effectors (p-STAT5, p-AKT) via Western Blot after UNC5293 treatment.
Inconsistent results between experimental repeats.	1. Compound degradation due to improper storage or handling. 2. Variability in cell culture conditions (e.g., passage number, confluency).	1. Aliquot and store UNC5293 stock solution at -80°C for long-term storage (up to 6 months) and -20°C for short-term (up to 1 month), protected from light. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Standardize all cell culture protocols.



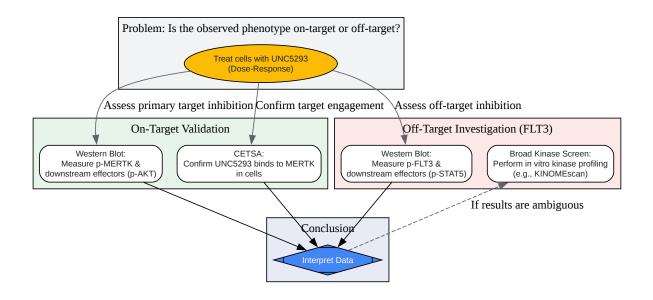
Visualizations



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Caption: Simplified signaling pathways of MERTK and its off-target FLT3.

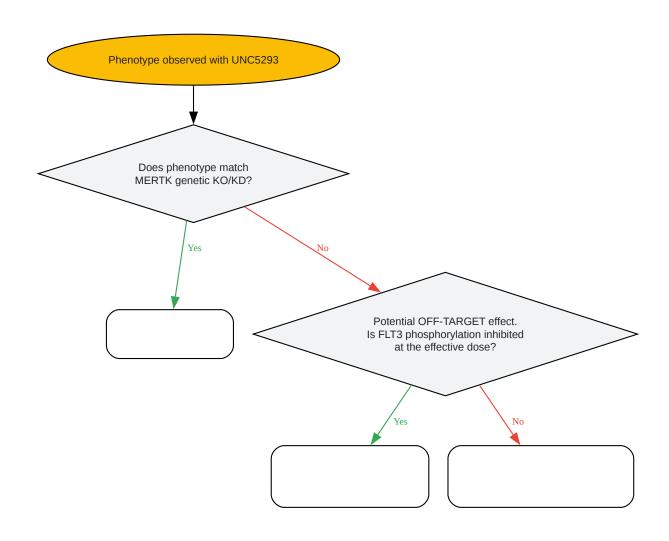




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Caption: Workflow for investigating on-target vs. off-target UNC5293 effects.





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Caption: Troubleshooting logic for unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Western Blot for MERTK and FLT3 Pathway Activation

Objective: To determine if **UNC5293** inhibits the phosphorylation of MERTK and/or FLT3 and their respective downstream signaling pathways in a cellular context.



Materials:

- Cell line of interest (e.g., SEM B-ALL for FLT3, a MERTK-expressing line)
- UNC5293 stock solution (e.g., 10 mM in DMSO)
- Cell culture medium
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA or Bradford protein assay kit
- SDS-PAGE gels, running buffer, and transfer apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH, or anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with serial dilutions of UNC5293 (e.g., 0, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
- Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.



- SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-p-FLT3) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
 - Apply chemiluminescent substrate and image the blot.
- Stripping and Reprobing: To normalize for protein levels, strip the membrane and reprobe with antibodies for the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-β-actin).
- Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates target inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of **UNC5293** to MERTK and/or FLT3 in intact cells by measuring changes in protein thermal stability.

Materials:

- Cell line of interest
- UNC5293 stock solution
- PBS with protease inhibitors
- PCR tubes or 96-well PCR plate
- Thermocycler



- Lysis equipment (e.g., for freeze-thaw cycles)
- High-speed centrifuge
- Western Blotting materials (as in Protocol 1)

Procedure:

- Cell Treatment: Treat cultured cells with the desired concentration of UNC5293 or a DMSO vehicle control for 1-2 hours at 37°C.
- Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermocycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells using three consecutive freeze-thaw cycles (liquid nitrogen and a water bath).
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble MERTK or FLT3 remaining at each temperature using Western Blot, as described in Protocol 1.
- Data Analysis: Quantify the band intensities for the target protein at each temperature for both the UNC5293-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of UNC5293 indicates target engagement and stabilization.

Protocol 3: In Vitro Kinase Profiling

Objective: To broadly assess the selectivity of **UNC5293** by screening it against a large panel of purified kinases, including FLT3.



Procedure: This type of experiment is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology). The general principle is a competition binding assay.

- Assay Principle: A test compound (UNC5293) is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also included in the reaction. The amount of kinase bound to the immobilized ligand is measured. If UNC5293 binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
- Compound Submission: Provide the service provider with a high-quality sample of UNC5293 at a specified concentration and volume.
- Screening: The compound is typically screened at one or two concentrations (e.g., 100 nM and 1000 nM) against the kinase panel.
- Data Analysis: Results are often provided as '% Inhibition' at a given concentration or as a
 dissociation constant (Kd) for significant interactions. This allows for a quantitative
 assessment of selectivity across the kinome. The data can be visualized as a dendrogram to
 easily identify off-target hits.

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